

Physicochemical properties of "N-(2-bromoethyl)methanesulfonamide"

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Compound of Interest		
Compound Name:	N-(2- bromoethyl)methanesulfonamide	
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An In-depth Technical Guide to N-(2-bromoethyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromoethyl)methanesulfonamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromoethyl group and a methanesulfonamide moiety, a well-established pharmacophore. This unique combination makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a convenient site for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the sulfonamide group is known to interact with various biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **N-(2-**

bromoethyl)methanesulfonamide.

Physicochemical Properties

A clear understanding of the physicochemical properties of **N-(2-bromoethyl)methanesulfonamide** is fundamental for its application in research and



development. These properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	63132-74-1	[1][2]
Molecular Formula	C ₃ H ₈ BrNO ₂ S	[2][3]
Molecular Weight	202.07 g/mol	[1][2]
IUPAC Name	N-(2- bromoethyl)methanesulfonami de	[3]
Melting Point	47-49 °C	
Boiling Point	263.1 ± 42.0 °C (Predicted)	
SMILES	CS(=O)(=O)NCCBr	[3]
InChI Key	BXVCFLARGCBLEP- UHFFFAOYSA-N	[1][3]

Synthesis and Experimental Protocols

The synthesis of **N-(2-bromoethyl)methanesulfonamide** can be achieved through several documented laboratory procedures. The core of these methods involves the formation of a sulfonamide bond. Two common synthetic routes are detailed below.[1]

Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride

This approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, such as pyridine.[1]

Protocol:

- Dissolve 2-bromoethylamine hydrobromide in pyridine.
- Cool the solution to a temperature between 0 and 5 °C.



- Add methanesulfonyl chloride dropwise to the stirred solution. Pyridine acts as both the solvent and to neutralize the hydrogen chloride byproduct.
- After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.
- Isolate the product through a standard aqueous workup and purification by recrystallization or chromatography.

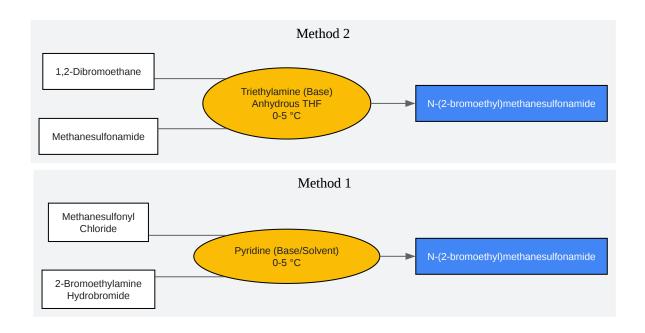
Method 2: From Methanesulfonamide and 1,2-Dibromoethane

This alternative method involves the reaction of methanesulfonamide with 1,2-dibromoethane using a non-nucleophilic base in an anhydrous solvent.[1]

Protocol:

- To a solution of methanesulfonamide in anhydrous tetrahydrofuran (THF), add triethylamine as a base.
- Cool the mixture to 0–5 °C.
- Add 1,2-dibromoethane to the reaction mixture.
- Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC).
- Upon completion, the product is isolated and purified using standard laboratory techniques.





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Synthesis pathways for **N-(2-bromoethyl)methanesulfonamide**.

Reactivity and Applications in Drug Development

The synthetic utility of **N-(2-bromoethyl)methanesulfonamide** is primarily derived from its bifunctional nature. The key reactive sites are the electrophilic carbon attached to the bromine and the potentially nucleophilic nitrogen of the sulfonamide.

Nucleophilic Substitution at the Bromoethyl Moiety

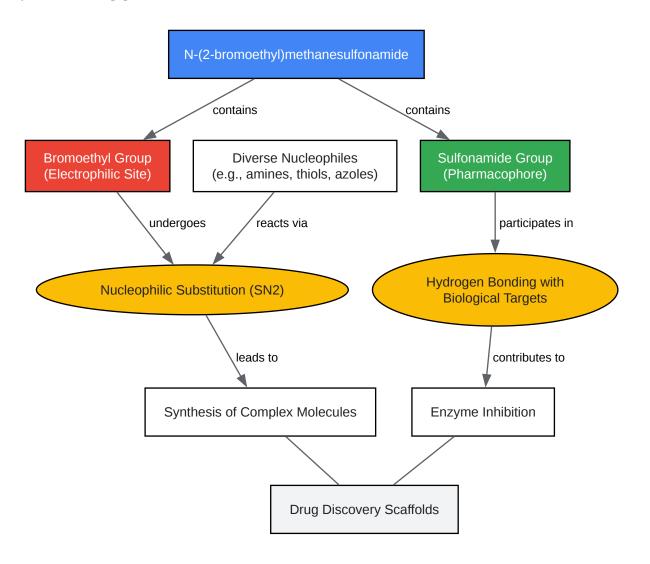
The primary bromoethyl group makes **N-(2-bromoethyl)methanesulfonamide** an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The bromide ion is a good leaving group, readily displaced by a wide variety of nucleophiles. This reactivity is central to its use as a building block for creating more complex molecules with potential biological activity.[1] For instance, it is used in the synthesis of kinase inhibitors by reacting with thiazole intermediates.[1]



The Sulfonamide Pharmacophore

The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents. Its inclusion in molecular frameworks is a common strategy in drug design. [1] The methanesulfonamide group can participate in hydrogen bonding interactions with biological targets, which is a key consideration in the design of enzyme inhibitors.

The combination of a reactive handle for chemical modification and a known bioactive moiety makes **N-(2-bromoethyl)methanesulfonamide** a valuable scaffold in drug discovery. It allows for the systematic creation of compound libraries for high-throughput screening to identify new therapeutic leads.[1]



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Logical relationships of the functional groups and applications.



Conclusion

N-(2-bromoethyl)methanesulfonamide is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthetic routes make it an accessible building block for a wide range of applications. The dual functionality of a reactive electrophilic site and a biologically relevant pharmacophore positions it as a key scaffold for the development of novel small-molecule therapeutics. This guide provides foundational knowledge for researchers and scientists looking to leverage the unique properties of this compound in their drug discovery and development endeavors.

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